B1578578 Neutrophil defensin 4

Neutrophil defensin 4

Cat. No.: B1578578
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Description

Overview of Antimicrobial Peptides and Host Defense in Mammalian Systems

Antimicrobial peptides (AMPs) are a crucial and evolutionarily conserved component of the innate immune system in mammals and other organisms. nih.govnih.gov These small, typically cationic peptides play a vital role as a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. ontosight.aijmb.or.kr Expressed by various immune and epithelial cells, AMPs are not only direct antimicrobial agents but also function as immunomodulatory molecules that help bridge the innate and adaptive immune responses. jmb.or.krscirp.orgubc.ca

In mammals, AMPs are found in diverse cell types, including phagocytic cells and epithelial cells lining mucosal surfaces. jmb.or.kr They are often produced as inactive propeptides and are proteolytically processed to their active form upon encountering microbial stimuli. scirp.org The cationic nature of these peptides allows them to interact with and disrupt the negatively charged membranes of microorganisms, leading to their demise. ontosight.ai Beyond this direct killing mechanism, AMPs can modulate host immune responses by influencing inflammation, promoting wound healing, and recruiting other immune cells to the site of infection. ontosight.aiubc.ca

Historical Discovery and Classification of Human Neutrophil Peptides (HNPs)

The discovery of defensins, a major family of AMPs, dates back to 1985 when they were first isolated from human neutrophils. nih.govfrontiersin.org These peptides were initially named human neutrophil peptides (HNPs) and were found to be abundant in the azurophilic granules of these immune cells. frontiersin.orgmdpi.com To date, six human α-defensins have been identified and are categorized based on their expression patterns and gene structures. frontiersin.orgmdpi.com

Mammalian defensins are broadly classified into α-defensins and β-defensins based on the specific arrangement of their three intramolecular disulfide bonds. scirp.orgoup.com The first four HNPs identified (HNP-1, HNP-2, HNP-3, and HNP-4) belong to the α-defensin subfamily. nih.govmdpi.com HNP-1, -2, and -3 are the most abundant, constituting up to 30% of the total protein content in azurophil granules, while HNP-4 is significantly less abundant. nih.govresearchgate.net Two other α-defensins, known as human defensin (B1577277) 5 (HD5) and human defensin 6 (HD6), are primarily found in the Paneth cells of the small intestine. nih.gov

Specific Context of Neutrophil Defensin 4 (DEFA4) within the Alpha-Defensin Family

This compound, also known as human neutrophil peptide 4 (HNP-4) or defensin alpha 4 (DEFA4), is a member of the α-defensin family. ontosight.ainih.gov It is encoded by the DEFA4 gene located on chromosome 8p23.1. ontosight.aiwikipedia.org Like other α-defensins, DEFA4 is a small, cationic, cysteine-rich peptide. ontosight.ai It consists of 33 amino acids and has a molecular weight of approximately 3.5 kDa. ontosight.ai

Structurally, DEFA4 is characterized by a triple-stranded beta-sheet and a conserved cysteine motif that forms three disulfide bridges. ontosight.ainih.gov Although it shares structural similarities with other HNPs, its amino acid sequence is distinct. researchgate.net DEFA4 is stored in the azurophilic granules of neutrophils and is released in response to infection or inflammation. ontosight.ai While much less abundant than HNP-1, -2, and -3, constituting only 1% to 2% of the total defensins in neutrophils, DEFA4 exhibits potent and, in some cases, distinct antimicrobial and immunomodulatory functions. nih.gov

Detailed Research Findings

Recent research has shed more light on the specific activities of DEFA4. Studies have shown that DEFA4 has a strong preference for killing Gram-negative bacteria over Gram-positive bacteria. nih.gov For instance, it is significantly more effective against Escherichia coli compared to the HNP-1, -2, and -3 mixture. nih.gov Furthermore, DEFA4 has demonstrated antiviral activity, notably against human immunodeficiency virus type 1 (HIV-1) in vitro. nih.govuniprot.org

Interestingly, fragments of DEFA4 have been found to possess enhanced antimicrobial properties. A modified 11-amino acid fragment of DEFA4 (HNP-4₁₋₁₁) was shown to be highly effective against multidrug-resistant bacteria, even more so than the full-length peptide. nih.govnih.gov This highlights the potential for developing novel antimicrobial agents based on defensin fragments.

Beyond its direct antimicrobial actions, DEFA4 is also known to have immunomodulatory roles. It can act as a corticostatin, inhibiting corticosterone (B1669441) production. nih.gov The expression of DEFA4 can be influenced by inflammatory mediators; for example, the pro-inflammatory cytokine Interleukin-6 (IL-6) can stimulate the release of α-defensins from neutrophils. nih.gov

Below is an interactive data table summarizing the key characteristics of this compound.

FeatureDescription
Name This compound, Human Neutrophil Peptide 4 (HNP-4), Defensin Alpha 4 (DEFA4)
Family Alpha-Defensin
Gene DEFA4
Location Chromosome 8p23.1 ontosight.aiwikipedia.org
Structure 33-amino acid peptide, triple-stranded beta-sheet, three disulfide bridges ontosight.ainih.gov
Primary Location Azurophilic granules of neutrophils ontosight.ai
Antimicrobial Spectrum Strong activity against Gram-negative bacteria, moderate activity against Gram-positive bacteria and fungi nih.govuniprot.org
Immunomodulatory Roles Inhibits corticosterone production, release stimulated by IL-6 nih.gov

Properties

bioactivity

Antibacterial, Antifungal

sequence

RRTCRCRFGRCFRRESYSGSCNINGRIFSLCCR

Origin of Product

United States

Molecular Architecture and Structural Biology of Neutrophil Defensin 4

Primary Sequence Characteristics and Conserved Motifs

DEFA4 is a 33-residue peptide, and like other defensins, it is rich in cysteine and cationic residues, particularly arginine. jci.orgnih.gov The primary sequence of DEFA4 is Val-Cys-Ser-Cys-Arg-Leu-Val-Phe-Cys-Arg-Arg-Thr-Glu-Leu-Arg-Val-Gly-Asn-Cys-Leu-Ile-Gly-Gly-Val-Ser-Phe-Thr-Tyr-Cys-Cys-Thr-Arg-Val. peptide.co.jp

A key characteristic of all alpha-defensins is the presence of six conserved cysteine residues that form three intramolecular disulfide bonds. frontiersin.orgnih.gov In DEFA4, these bonds are formed between Cys2-Cys30, Cys4-Cys19, and Cys9-Cys29. peptide.co.jp These disulfide linkages are essential for the peptide's structural stability and biological activity. uniprot.org

While sharing the conserved cysteine motif, DEFA4's amino acid sequence shows divergence from the more abundant human neutrophil peptides 1-3 (HNP1-3). frontiersin.orgresearchgate.net Notably, HNP1-3 differ from each other only in their N-terminal residue. jci.orgnih.gov In contrast, DEFA4 has a more distinct sequence, which contributes to its unique functional properties. frontiersin.org Despite these sequence differences, nine residues are structurally conserved across mammalian α-defensins, including the six cysteines, an Arginine-Glutamic acid ion pair, and a Glycine residue. researchgate.net

Primary Sequence of Human Neutrophil Defensin (B1577277) 4 (DEFA4)
PositionAmino AcidPositionAmino AcidPositionAmino Acid
1Valine (V)12Threonine (T)23Glycine (G)
2Cysteine (C)13Glutamic Acid (E)24Valine (V)
3Serine (S)14Leucine (L)25Serine (S)
4Cysteine (C)15Arginine (R)26Phenylalanine (F)
5Arginine (R)16Valine (V)27Threonine (T)
6Leucine (L)17Glycine (G)28Tyrosine (Y)
7Valine (V)18Asparagine (N)29Cysteine (C)
8Phenylalanine (F)19Cysteine (C)30Cysteine (C)
9Cysteine (C)20Leucine (L)31Threonine (T)
10Arginine (R)21Isoleucine (I)32Arginine (R)
11Arginine (R)22Glycine (G)33Valine (V)

Three-Dimensional Fold and Beta-Sheet Conformation

Despite modest sequence identity with other alpha- and beta-defensins, DEFA4 shares a similar tertiary structure. nih.govnih.gov This structure is characterized by a three-stranded antiparallel β-sheet core. nih.govresearchgate.netplos.org This β-sheet conformation is a hallmark of the defensin family and is crucial for its function. plos.org The structure consists of three beta-strands (B1, B2, and B3) arranged in an antiparallel fashion. nih.gov A long loop (T1) connects B1 and B2, while a beta-hairpin turn (T2) is formed by B2 and B3. nih.gov

Critical Role of Disulfide Bonds in Structural Integrity

The three-dimensional structure of DEFA4 is stabilized by three intramolecular disulfide bridges. uniprot.orgresearchgate.net The specific connectivity in α-defensins is CysI–CysVI, CysII–CysIV, and CysIII–CysV. nih.gov In DEFA4, these correspond to the linkages between Cys2-Cys30, Cys4-Cys19, and Cys9-Cys29. peptide.co.jp These covalent bonds are indispensable for maintaining the compact, folded structure of the peptide, which is essential for its biological activities, including effective bacterial killing. uniprot.org The disulfide bridges play a critical role in the stability of the three anti-parallel β-strands. plos.org

Comparison of Neutrophil Defensin 4 Structure with Other Alpha-Defensins

While sharing the canonical α-defensin fold, there are subtle structural distinctions when comparing DEFA4 to other human α-defensins like HNP1-3 and the enteric defensins HD5 and HD6. nih.govnih.gov Although the tertiary structures are similar, the differences in amino acid sequences lead to variations in surface properties and oligomerization behavior. researchgate.netresearchgate.net For instance, the stability of the dimer, a common feature among human α-defensins, varies, with the DEFA4 dimer being weakened by smaller hydrophobic side chains compared to HNP1. plos.org

Structural Comparison of Human Alpha-Defensins
FeatureThis compound (DEFA4)Neutrophil Defensins 1-3 (HNP1-3)Enteric Defensin 5 (HD5)
Primary Structure33 amino acids, unique sequence29-30 amino acids, differ by N-terminal residue32 amino acids
Core StructureThree-stranded anti-parallel β-sheetThree-stranded anti-parallel β-sheetThree-stranded anti-parallel β-sheet
Disulfide BondsCys2-Cys30, Cys4-Cys19, Cys9-Cys29Conserved α-defensin patternConserved α-defensin pattern
OligomerizationForms homodimersForms dimersForms dimers
Net Charge (pH 7)+4+3+4

Oligomerization States and Their Structural Determinants

A significant structural characteristic of human α-defensins, including DEFA4, is their ability to form oligomers, particularly dimers. nih.govnih.gov This is in contrast to murine or rabbit α-defensins. nih.govnih.gov The formation of these higher-order structures is often crucial for their biological functions. plos.org

Investigation of Homodimerization and its Molecular Basis

DEFA4 is known to form homodimers. nih.govuniprot.orgebiohippo.com This dimerization appears to be a prerequisite for some of its biological activities, such as the killing of S. aureus and interaction with the HIV-1 surface protein gp120 and the lethal factor of Bacillus anthracis. uniprot.org The molecular basis for this dimerization is largely driven by hydrophobic interactions. plos.org In α-defensins, C-terminal bulky hydrophobic residues play a structural role in mediating this functionally important dimerization. researchgate.net Destabilizing the DEFA4 dimer, for instance through N-methylation of Leu20, has been shown to significantly reduce its ability to kill S. aureus and inhibit anthrax lethal factor. nih.gov

Surface Charge Distribution and Cationic Residues

Defensins are characterized by their cationic nature, and DEFA4 is no exception, possessing a net positive charge. nih.govresearchgate.net This positive charge is primarily due to the presence of multiple arginine residues. researchgate.net The distribution of these charged residues on the molecular surface is not uniform and plays a pivotal role in its interactions with microbial membranes. nih.govnih.gov

DEFA4 has a higher positive charge (+4) compared to HNP1-3 (+3). nih.gov A notable feature of DEFA4's structure is a cluster of three cationic residues: Arg10, Arg11, and Arg15. nih.govnih.gov This cationic cluster is believed to facilitate high-affinity interactions with negatively charged components of bacterial outer membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. nih.gov This specific distribution of positive charges is thought to contribute to DEFA4's preferential activity against Gram-negative bacteria. nih.govnih.gov

Biosynthesis, Expression, and Post Translational Regulation of Neutrophil Defensin 4

Genetic Organization and Transcriptional Control of the DEFA4 Gene

The synthesis of DEFA4 is a tightly regulated process that begins with the transcription of the DEFA4 gene. This gene's location, structure, and the mechanisms controlling its expression are fundamental to understanding its role in immunity.

The DEFA4 gene is a protein-coding gene located on human chromosome 8 at position 8p23.1. nih.gov It is part of a cluster of alpha-defensin genes. The gene itself is composed of three exons; however, the first exon encodes a 5' untranslated region, meaning that only two exons are ultimately translated into the protein sequence. nih.gov From the transcribed messenger RNA (mRNA), a single transcript is produced which is then translated into the mature DEFA4 peptide, consisting of 33 amino acid residues. nih.gov

The expression of the DEFA4 gene is highly specific to certain cell types, particularly those of the myeloid lineage. While it is expressed in various tissues, the highest levels of DEFA4 expression are observed in the bone marrow and whole blood. nih.govfrontiersin.org Within the myeloid lineage, DEFA4 is abundantly expressed in neutrophils, where it, along with other alpha-defensins like DEFA1-3, can constitute up to 30% of the protein content in azurophil granules. nih.gov Expression has also been noted in other immune cells such as lymphocytes, monocytes, and natural killer (NK) cells. nih.gov

Studies have shown that the expression of DEFA4 is dysregulated in certain hematological disorders. For instance, in myelodysplastic syndromes (MDS), particularly those with monosomy 7 or trisomy 8, the DEFA4 gene is deregulated in CD34+ progenitor cells. tandfonline.com Furthermore, in primary myelofibrosis (PMF), DEFA4 is one of five genes identified in a unique signature that is highly upregulated. plos.org This upregulation correlates significantly with leukocyte and neutrophil counts. plos.org In some cases of vitamin D deficiency associated with preterm birth, DEFA4 expression has been found to be downregulated. mdpi.com

The expression of DEFA4 is dynamically regulated in response to inflammatory signals and the presence of pathogens, highlighting its role as a key effector molecule in the innate immune response. Elevated levels of DEFA4 can be triggered by cytokines and the activation of Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns. nih.gov This upregulation suggests a critical role for DEFA4 in modulating the adaptive immune response. nih.gov

During inflammatory conditions and infections, a marked increase in DEFA4 expression is often observed. For example, upregulation of DEFA4 has been reported in various respiratory diseases and is correlated with the severity of COVID-19, where it is indicative of an increased number of neutrophils and their degranulation. nih.gov Similarly, in hepatitis B virus-related acute-on-chronic liver failure, high levels of DEFA4 are thought to be a part of the host defense peptide response to severe viral infection and inflammation. nih.gov Symbiotic intestinal microorganisms can also regulate the expression of defensin (B1577277) genes, including those in Paneth cells, through TLR-MyD88 signaling pathways. frontiersin.org

Table 1: Transcriptional Response of DEFA4 to Various Stimuli

Stimulus/ConditionEffect on DEFA4 ExpressionAssociated Cell Types/TissuesReference(s)
Inflammatory CytokinesUpregulationImmune cells nih.gov
Toll-like Receptor (TLR) ActivationUpregulationImmune cells nih.gov
Pathogen Exposure (e.g., Viruses, Bacteria)UpregulationNeutrophils, PBMCs nih.govfrontiersin.org
COVID-19Upregulation (correlates with severity)Neutrophils nih.gov
Hepatitis B Virus (HBV) InfectionUpregulationPeripheral Blood Mononuclear Cells (PBMCs) nih.gov
MyelofibrosisUpregulationWhole blood plos.org

Genomic Variations and Copy Number Polymorphisms of DEFA4

The human genome exhibits variations in the DEFA4 gene, including single nucleotide polymorphisms (SNPs) and, notably, copy number variations (CNVs). genecards.org CNVs are alterations of the DNA of a genome that results in the cell having an abnormal or, for certain genes, a normal variation in the number of copies of one or more sections of the DNA. A specific 7 kb deletion that encompasses the entire DEFA4 gene has been identified and cataloged. nottingham.ac.uk This deletion is thought to have arisen from a non-allelic crossover event. nottingham.ac.uk

The alpha-defensin gene cluster on chromosome 8p23.1, which includes DEFA4, is known for its extensive copy number variation. scispace.comoup.com The genes DEFA1 and DEFA3 are present in tandem arrays of a 19 kb repeat unit, and their copy numbers can vary significantly among individuals, ranging from four to eleven copies per diploid genome. scispace.comoup.com This variability can lead to some individuals completely lacking the DEFA3 gene. scispace.comoup.com While the copy number variation of DEFA4 itself is less extensively characterized than that of DEFA1 and DEFA3, its presence within this variable genomic region suggests its potential for such polymorphisms. genecards.org

Intracellular Processing and Maturation of Pro-Neutrophil Defensin 4

Like other alpha-defensins, DEFA4 is synthesized as an inactive precursor protein, pro-DEFA4, which must undergo proteolytic processing to become a functional, mature peptide. This maturation process is critical for its antimicrobial activity.

Human alpha-defensins are initially synthesized as prepropeptides. nih.gov Following the cleavage of the signal sequence, a 94-amino acid preproHNP-1 yields a pro-form. nih.gov This propeptide contains an anionic propiece that is thought to neutralize the cationic charge of the mature defensin, thereby preventing autocytotoxicity within the host cell. plos.org The maturation of pro-defensins into their active forms involves the stepwise removal of this propiece. nih.gov

The proteolytic processing of pro-defensins is a key step in their activation. In neutrophils, this processing primarily occurs in late promyelocytes, where the 75-amino acid proHNPs are cleaved into a 56-amino acid intermediate and then into the final 29-30 amino acid mature peptides. plos.org These mature, cationic peptides then associate with the negatively charged proteoglycan serglycin and are stored in the azurophil granules. plos.org

Several serine proteases that are co-localized with HNPs in azurophil granules have been investigated as potential processing enzymes. In vitro studies have shown that neutrophil elastase (NE) and proteinase 3 (PR3) can correctly process recombinant proHNP-1 into its mature, microbicidal form. plos.orgplos.org Cathepsin G (CG), another azurophilic granule protease, can also process proHNP-1, but it generates a variant with a two-amino-acid extension at the N-terminus. plos.org However, in vivo studies using a transgenic mouse model have indicated that NE is not essential for the processing of proHNP-1, suggesting that other proteases or redundant mechanisms are involved. plos.org For other defensins, such as the human enteric defensin HD-5, processing is mediated by trypsin, while mouse Paneth cell alpha-defensins are processed by matrix metalloproteinase 7 (MMP-7). plos.org MMP-7 can also cleave the pro-domain of pro-HNP-1, but this does not result in the mature peptide, instead producing a 59-amino acid intermediate. nih.gov

Table 2: Potential Proteases in Pro-Defensin Processing

ProteaseSubstrate (in vitro)Outcome of CleavageReference(s)
Neutrophil Elastase (NE)proHNP-1, proRMAD4Mature, active HNP-1/RMAD4 plos.org
Proteinase 3 (PR3)proHNP-1Mature, active HNP-1 plos.org
Cathepsin G (CG)proHNP-1HNP-1 with N-terminal extension plos.org
Matrix Metalloproteinase-7 (MMP-7)pro-HNP-159-amino acid intermediate nih.gov
Trypsinpro-HD-5Mature, active HD-5 plos.org

Post-Translational Modifications and Their Functional Consequences

Beyond proteolytic cleavage, mature defensins can undergo further post-translational modifications (PTMs) that can significantly impact their biological activity. These modifications can alter the peptide's charge, structure, and interaction with microbial and host targets.

One such PTM is ADP-ribosylation, a reversible enzymatic modification where an ADP-ribose unit is covalently attached to specific amino acid residues, typically arginine. nih.govresearchgate.net This process is catalyzed by ADP-ribosyltransferases (ARTs). The addition of the negatively charged ADP-ribose moiety to a cationic peptide like a defensin can drastically alter its net charge and, consequently, its function. researchgate.net

For HNP-1, ADP-ribosylation has been shown to occur on Arginine-14 and Arginine-24. nih.gov This modification significantly reduces the cytotoxic and antibacterial activities of HNP-1. researchgate.net Interestingly, while the chemotactic activity of ADP-ribosylated HNP-1 remains unchanged, its ability to induce the production of interleukin-8 is enhanced. researchgate.net This suggests that PTMs can fine-tune the immunomodulatory functions of defensins, shifting their activity profile from direct microbicidal action to a more regulatory role. While direct evidence for the ADP-ribosylation of DEFA4 is not as extensively documented as for HNP-1, the shared structural features among alpha-defensins suggest that DEFA4 could also be a substrate for such modifications, with potentially similar functional consequences.

Another modification strategy involves the chemical alteration of defensin fragments to enhance their stability and antimicrobial potency. A modified 11-amino acid fragment of DEFA4, where L-amino acids were replaced with D-amino acids and the termini were acetylated and amidated, showed increased stability and enhanced bactericidal activity against multidrug-resistant bacteria. frontiersin.org This highlights how modifications, both natural and synthetic, can modulate the functional properties of defensin peptides.

Role of ADP-Ribosylation in Modulating Neutrophil Defensin 4 Activity

Post-translational modification by ADP-ribosylation is a key mechanism for regulating the function of alpha-defensins. This enzymatic, reversible process involves the transfer of an ADP-ribose group from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to specific amino acid residues on a target protein, a reaction catalyzed by ADP-ribosyltransferases (ARTs). nih.govresearchgate.net

While the direct ADP-ribosylation of HNP-4 is not as extensively documented as that of its more abundant counterpart, HNP-1, the underlying principles are highly relevant as they are released together from activated neutrophils. aai.org Research has shown that HNP-1 is a substrate for arginine-specific ADP-ribosyltransferase-1 (ART1), an enzyme expressed on the surface of airway epithelial cells. aai.orgfrontiersin.org ART1 specifically targets arginine residues, which are critical for the cationic nature and biological activities of defensins. nih.govaai.org

The attachment of the negatively charged ADP-ribose moiety to positively charged arginine residues drastically alters the peptide's net charge and structure. nih.govresearchgate.net Studies on HNP-1 demonstrate that this modification significantly reduces its cytotoxic and antibacterial activities. nih.govresearchgate.netplos.org However, the modification can enhance other functions; for instance, ADP-ribosylated HNP-1 shows an increased ability to induce interleukin-8 production, while its chemotactic activity remains unchanged. nih.gov Given that HNP-4 is also an arginine-rich peptide released into environments where ARTs are present, it is plausible that its function is similarly modulated by this modification, representing a sophisticated mechanism for the host to fine-tune the inflammatory and antimicrobial actions of its defensin arsenal. aai.org

Table 1: Research Findings on ADP-Ribosylation of Human Neutrophil Peptide 1 (HNP-1)

Finding Effect of Modification Reference
Enzymatic Modification HNP-1 is ADP-ribosylated by arginine-specific ADP-ribosyltransferase-1 (ART1). aai.orgfrontiersin.org
Target Residues ART1 transfers ADP-ribose from NAD+ to arginines 14 and 24 of HNP-1. aai.org
Functional Impact ADP-ribosylation drastically reduces the cytotoxic and antibacterial activities of HNP-1. nih.govresearchgate.net
Immunomodulatory Role The ability of HNP-1 to induce interleukin-8 is enhanced post-modification. nih.gov

| In Vivo Presence | Mono- and di-ADP-ribosylated HNP-1 have been isolated from bronchoalveolar lavage fluid of patients with inflammatory lung diseases. | nih.gov |

Other Enzymatic and Chemical Modifications

Beyond ADP-ribosylation, HNP-4 is subject to other critical enzymatic and chemical alterations that regulate its function.

Proteolytic Cleavage and Fragmentation: The initial synthesis of HNP-4 as an inactive precursor necessitates proteolytic cleavage for its activation. plos.org This processing is essential to release the mature, 33-amino acid peptide, a common activation mechanism for defensins. plos.org Furthermore, research has demonstrated that mature HNP-4 can be further digested by proteases, such as trypsin, to generate smaller peptide fragments. frontiersin.orgnih.gov A notable discovery is the generation of an 11-amino acid fragment, HNP-4(1–11), which exhibits remarkable antimicrobial potency that can exceed that of the full-length peptide on a molar basis. frontiersin.orgnih.gov This suggests that enzymatic fragmentation in a biological context could "unleash" or enhance the antimicrobial capacity of HNP-4. frontiersin.org

Chemical Modification of Fragments: The stability and activity of HNP-4 fragments can be further improved through deliberate chemical modifications. To enhance stability against proteolytic degradation, a modified version of the HNP-4(1–11) fragment was synthesized with several changes:

Acetylation of the N-terminus.

Amidation of the C-terminus.

Substitution of L-amino acids with D-amino acids. nih.govfrontiersin.org

These modifications resulted in a peptide (HNP-4(1–11)mod) with enhanced stability and a more potent bactericidal effect, particularly against multidrug-resistant bacteria. frontiersin.orgnih.gov

Conversion of Arginine to Ornithine: A secondary chemical modification has been observed following the ADP-ribosylation of HNP-1, which may have implications for other arginine-rich defensins. The ADP-ribosylated arginine residue can undergo a non-enzymatic conversion to ornithine, a non-coded amino acid. aai.orgnih.gov This conversion was identified both in vitro and in vivo in patient samples. nih.gov Substituting key arginines with ornithine in HNP-1 was found to reduce its cytotoxicity while partially retaining its antibacterial activity. aai.org This represents another layer of post-translational regulation, where an initial enzymatic modification leads to a subsequent chemical change that further refines the peptide's biological activity profile. aai.orgnih.gov

Table 2: Effects of Enzymatic and Chemical Modifications on this compound

Modification Type Specific Example Resulting Effect Reference
Proteolytic Cleavage Processing of the 97-residue precursor. Activation to the mature 33-residue HNP-4 peptide. nih.govplos.org
Enzymatic Fragmentation Tryptic digestion of mature HNP-4. Generation of HNP-4(1–11) fragment with enhanced antimicrobial activity. frontiersin.orgnih.gov
Chemical Modification Acetylation, amidation, and D-amino acid substitution of HNP-4(1–11). Increased stability and potency against multidrug-resistant bacteria. nih.govfrontiersin.org

| Secondary Chemical Conversion (by proxy from HNP-1) | Non-enzymatic conversion of ADP-ribosylated arginine to ornithine. | Reduced cytotoxicity while partially retaining antibacterial function. | aai.orgnih.gov |

Compound and Protein List

NameAbbreviation / SynonymDescription
This compoundHNP-4, DEFA4The primary subject of the article; an alpha-defensin antimicrobial peptide.
Human Neutrophil Peptide 1HNP-1A closely related and more abundant alpha-defensin, often used as a model for post-translational modification studies.
Nicotinamide Adenine DinucleotideNAD+A coenzyme that serves as the donor of the ADP-ribose moiety in ADP-ribosylation reactions.
ADP-ribosyltransferase-1ART1An enzyme that catalyzes the transfer of ADP-ribose to arginine residues on target proteins like HNP-1.
Interleukin-8IL-8A cytokine whose production is enhanced by ADP-ribosylated HNP-1.
TrypsinA serine protease used experimentally to digest HNP-4 into smaller, active fragments.
OrnithineA non-coded amino acid formed from the non-enzymatic conversion of ADP-ribosylated arginine.
AcetylationA chemical modification applied to the N-terminus of HNP-4 fragments to increase stability.
AmidationA chemical modification applied to the C-terminus of HNP-4 fragments to increase stability.

Mechanisms of Antimicrobial Action of Neutrophil Defensin 4

Spectrum of Microbicidal Activity

HNP-4 demonstrates a wide range of microbicidal activity, encompassing Gram-negative and Gram-positive bacteria, as well as fungi. mybiosource.comuniprot.org The effectiveness of HNP-4 against different microbial classes varies, with a notable preference for Gram-negative bacteria. nih.govtandfonline.comasm.org

Preferential Activity Against Gram-Negative Bacterial Species

Research has consistently shown that HNP-4 is more potent against Gram-negative bacteria compared to Gram-positive bacteria. nih.govtandfonline.comasm.org This preferential activity is attributed to its higher net positive charge, which facilitates interaction with the negatively charged lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. tandfonline.com The binding of HNP-4 to the bacterial membrane is a critical first step in its antimicrobial mechanism, which is believed to involve membrane permeabilization and disruption. frontiersin.org

Studies have demonstrated the efficacy of HNP-4 against several Gram-negative species, including Escherichia coli and Enterobacter aerogenes. uniprot.orgasm.org The relative potency of HNP-4 against E. coli is significantly higher than that of other human neutrophil alpha-defensins like HNP-1, HNP-2, and HNP-3. tandfonline.comasm.org The potent activity against Gram-negative bacteria is largely attributed to a cluster of cationic residues, specifically Arg10, Arg11, and Arg15. nih.gov

Table 1: Antimicrobial Activity of Neutrophil Defensin (B1577277) 4 Against Gram-Negative Bacteria

Bacterial Species Assay Type Key Findings Reference(s)
Escherichia coli Turbidimetric kinetic assay HNP-4 is more potent than HNP-1, HNP-2, and HNP-3 against E. coli. tandfonline.comasm.org
Enterobacter aerogenes Turbidimetric kinetic assay HNP-4 demonstrates significant activity against E. aerogenes. asm.org
Pseudomonas aeruginosa Not specified HNP-3 has reduced activity against P. aeruginosa compared to other defensins. tandfonline.com

Efficacy Against Gram-Positive Bacterial Strains

While more potent against Gram-negative species, HNP-4 also exhibits activity against Gram-positive bacteria, although to a lesser extent. mybiosource.comuniprot.org The mechanism of action against Gram-positive bacteria also involves membrane interaction, but the presence of a thick peptidoglycan layer in these bacteria may present a more significant barrier for HNP-4 to overcome.

The efficacy of HNP-4 against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Streptococcus faecalis has been documented. uniprot.orgasm.org However, when compared to other human neutrophil alpha-defensins, the potency of HNP-4 against S. aureus is lower than that of HNP-1, HNP-2, and HNP-3. tandfonline.comasm.org Interestingly, the ability of HNP-4 to form homodimers appears to be a requirement for its bactericidal activity against S. aureus, but not against E. coli. uniprot.org

Table 2: Antimicrobial Activity of Neutrophil Defensin 4 Against Gram-Positive Bacteria

Bacterial Species Assay Type Key Findings Reference(s)
Staphylococcus aureus Turbidimetric kinetic assay HNP-4 is less potent against S. aureus compared to HNP-1, HNP-2, and HNP-3. tandfonline.comasm.org
Bacillus cereus Turbidimetric kinetic assay HNP-4 is active against B. cereus. asm.org
Streptococcus faecalis Not specified HNP-4 shows antimicrobial activity against S. faecalis. mybiosource.comtandfonline.com

Antifungal Properties

In addition to its antibacterial effects, this compound also possesses antifungal properties. mybiosource.comuniprot.org It has been shown to be active against the opportunistic fungal pathogen Candida albicans. mybiosource.comtandfonline.com The antifungal mechanism of human neutrophil peptides, including HNP-4, is thought to involve the depletion of intracellular ATP in the fungal cells. oup.com

Table 3: Antifungal Activity of this compound

Fungal Species Key Findings Reference(s)
Candida albicans HNP-4 exhibits antimicrobial activity against C. albicans. mybiosource.comtandfonline.com

Antiviral Mechanisms of this compound

Beyond its role in combating bacterial and fungal infections, this compound has demonstrated significant antiviral capabilities. altmeyers.org Its mechanisms of viral inhibition are multifaceted and can involve direct interaction with viral particles or interference with viral entry and replication processes. nih.gov

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Infection

HNP-4 is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) infection in vitro. mybiosource.comcore.ac.uk It is notably more effective at protecting human peripheral blood mononuclear cells from infection by both X4 and R5 strains of HIV-1 than HNP-1, HNP-2, and HNP-3. core.ac.uk The anti-HIV-1 activity of HNP-4 is dose-dependent, with lower IC50 values compared to the other human neutrophil alpha-defensins. core.ac.uk

The inhibitory mechanism of HNP-4 against HIV-1 appears to be unique and not solely dependent on lectin-like interactions with viral glycoproteins. core.ac.uk While HNP-4 does bind to the HIV-1 envelope glycoprotein (B1211001) gp120 and the primary cellular receptor CD4, it does so with a significantly weaker affinity than HNP-1. uniprot.orgcore.ac.uk Despite this, its inhibitory effect is stronger. core.ac.uk This suggests that HNP-4's anti-HIV-1 properties stem from a distinct mechanism that may involve interactions with both the virus and host cell components. core.ac.uk It has been proposed that the inhibition occurs at the early stages of the viral life cycle, interfering with the binding of the virus to the host cell. nih.gov

Table 4: Research Findings on the Inhibition of HIV-1 by this compound

Research Aspect Key Findings Reference(s)
Inhibitory Potency HNP-4 is more effective than HNP-1, HNP-2, and HNP-3 in inhibiting both X4 and R5 strains of HIV-1. core.ac.uk
Binding Affinity HNP-4 binds to gp120 and CD4 with a much lower affinity than HNP-1. core.ac.uk
Mechanism of Action Inhibition is at least partially due to a unique, lectin-independent property involving interaction with CD4 and/or gp120. core.ac.uk
Stage of Inhibition HNP-4 likely interferes with the early steps of the viral infectious cycle. nih.gov

Interaction with Enveloped Viruses (e.g., Influenza A Virus)

Human neutrophil defensins, as a group, are known to have activity against enveloped viruses like the Influenza A virus. mdpi.comfrontiersin.org They can directly interact with the virus, leading to a reduction in its infectivity. frontiersin.org While much of the research on influenza has focused on HNP-1 and HNP-2, HNP-4 has also been implicated in the antiviral response. aai.orgnih.govaai.org

Studies have shown that HNP-4 binds minimally to surfactant protein D (SP-D), a lung collectin that plays a role in innate defense against influenza. nih.govaai.org This is in contrast to HNP-1, HNP-2, and HNP-3, which bind to SP-D with high affinity. nih.govaai.org The interaction of these other defensins with SP-D can sometimes reduce its antiviral activity. aai.org The minimal binding of HNP-4 to SP-D suggests that its antiviral mechanism against influenza may be independent of this interaction. nih.govaai.org The direct interaction of defensins with the influenza virus can lead to viral aggregation and promote its uptake by neutrophils. aai.orgaai.org

Table 5: Interaction of this compound with Influenza A Virus

Research Aspect Key Findings Reference(s)
Binding to Surfactant Protein D (SP-D) HNP-4 shows minimal binding to SP-D. nih.govaai.org
General Antiviral Mechanism Human neutrophil defensins can directly interact with and neutralize the influenza A virus. frontiersin.orgaai.org

Anti-Toxin Effects and Pathogen Virulence Factor Neutralization

Beyond direct antimicrobial killing, HNP-4 contributes to host defense by neutralizing bacterial toxins and other virulence factors, thereby disarming pathogens and mitigating their pathogenic effects. frontiersin.orgnih.gov

A significant anti-toxin activity of HNP-4 is its ability to inhibit the lethal factor (LF) of Bacillus anthracis, the causative agent of anthrax. pnas.orgnih.gov LF is a zinc-dependent metalloprotease and a key component of the anthrax lethal toxin (LeTx), which plays a major role in the pathogenesis of the disease. pnas.orguniprot.org Human neutrophil α-defensins, including HNP-4, have been shown to be potent inhibitors of LF. nih.govpnas.org The inhibition of LF by human neutrophil protein 1 (HNP-1), a closely related defensin, was found to be noncompetitive. pnas.org This inhibition restores critical cellular signaling pathways that are otherwise disrupted by the toxin. pnas.org

Studies have demonstrated that HNP-1 can rescue macrophages from cytotoxicity induced by B. anthracis. pnas.org Furthermore, in vivo studies have shown that treatment with a mixture of HNP-1, -2, and -3 protected mice from the fatal outcomes of LeTx challenge. pnas.org The ability of HNP-4 to bind and inhibit LF is a critical aspect of its function, contributing to the neutralization of this potent bacterial toxin. nih.govasm.org This interaction is not only crucial for combating anthrax but also highlights a broader mechanism by which defensins can neutralize secreted bacterial enzymes. nih.govpnas.org

Molecular Interactions with Microbial Membranes and Cellular Components

A primary mechanism of action for HNP-4, like other defensins, involves direct interaction with microbial cell membranes, leading to a cascade of events that compromise cell viability. nih.govasm.orgmdpi.com

HNP-4's cationic and amphipathic nature facilitates its interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids. mdpi.commdpi.com This initial binding is a critical step that leads to the disruption of the membrane's structural integrity. mdpi.commdpi.com The interaction causes permeabilization of both the outer and inner membranes of Gram-negative bacteria. mdpi.comtulane.edu This disruption of membrane permeability is a key feature of the antimicrobial activity of defensins. tulane.eduresearchgate.net The loss of membrane integrity leads to the leakage of essential intracellular components and ultimately cell death. mdpi.comtulane.edu

The rapid killing of Gram-negative bacteria by HNP-4 and its fragments is indicative of these membrane interactions. nih.govfrontiersin.org Even at concentrations that are not directly permeabilizing, human defensins can exert their microbicidal activity by inhibiting plasma membrane H+-ATPases, leading to cytosolic acidification and cell death. mdpi.comnih.gov

Following the initial binding to the microbial membrane, defensins are thought to form pores or channels, which further disrupts membrane function. asm.orgtandfonline.com While the precise mechanism for HNP-4 is still under investigation, studies on related α-defensins like HNP-1 and HNP-2 provide valuable insights. It is proposed that defensins can form multimeric pores in the lipid bilayer. tulane.edumeihonglab.comsemanticscholar.org

One model suggests a "dimer pore" topology, where defensin dimers insert into the membrane. meihonglab.com In this configuration, the hydrophobic regions of the defensin molecules interact with the lipid core of the membrane, while the polar regions line an aqueous channel. meihonglab.com This pore formation allows for the unregulated passage of ions and small molecules across the membrane, disrupting the electrochemical gradients essential for cellular processes. asm.orgtulane.edu The formation of these voltage-dependent ion-permeable channels is a hallmark of defensin activity. asm.orgmdpi.com

Structure-Activity Relationship Studies for Antimicrobial Potency

The specific amino acid sequence and three-dimensional structure of HNP-4 are critical determinants of its antimicrobial potency and target specificity. nih.govsemanticscholar.org

Systematic mutational analysis of HNP-4 has provided significant insights into the molecular basis of its functions. nih.gov In these studies, individual amino acid residues are substituted, typically with alanine, to assess their contribution to antimicrobial activity, toxin inhibition, and binding to microbial targets. nih.gov

A key finding from such studies is the importance of a cluster of cationic residues, specifically Arg10, Arg11, and Arg15. nih.gov This positively charged region is crucial for the preferential killing of Gram-negative bacteria by HNP-4. nih.gov The same cationic cluster also plays a significant role in the killing of the Gram-positive bacterium Staphylococcus aureus and in the inhibition of and binding to anthrax lethal factor. nih.gov

Interestingly, other residues also have distinct roles. For instance, the mutation of Phenylalanine at position 26 to Alanine (F26A) was found to be highly detrimental to HNP-4's activity, more so than many other mutations, despite having little effect on its ability to kill E. coli. nih.gov Furthermore, destabilizing the HNP-4 dimer through N-methylation of Leucine 20 had a minimal impact on its efficacy against E. coli but significantly hampered its ability to kill S. aureus and inhibit LF. nih.gov

These structure-activity relationship studies underscore the complex and multifaceted nature of HNP-4's interactions with its targets, where different residues and structural features contribute variably to its diverse biological activities. nih.gov

Mutation Effect on E. coli Killing Effect on S. aureus Killing Effect on LF Inhibition Reference
Cationic Cluster (Arg10, Arg11, Arg15) to Ala Significantly ReducedSignificantly ReducedSignificantly Reduced nih.gov
F26A Functionally InconsequentialDeleteriousDeleterious nih.gov
N-methylation of Leu20 Little EffectSignificantly ReducedSignificantly Reduced nih.gov

Functional Characterization of Proteolytic Fragments

The proteolytic processing of human this compound (HNP-4) can generate smaller peptide fragments that not only retain but, in some cases, exhibit enhanced antimicrobial properties compared to the full-length peptide. Research has demonstrated that enzymatic digestion can unleash a potent antimicrobial activity from HNP-4, presenting a novel approach to combating multidrug-resistant bacteria. nih.govnih.govfrontiersin.org

Studies involving the tryptic digestion of linearized HNP-4 have led to the identification of a specific 11-amino acid fragment, termed HNP-4(1-11). nih.govfrontiersin.org This fragment has shown significant bactericidal potential, in some instances surpassing the antimicrobial activity of the intact HNP-4 on both a mass and molar basis. nih.govnih.govfrontiersin.org The antimicrobial efficacy of this fragment is particularly noteworthy against both multidrug-resistant and non-resistant bacterial strains. nih.govnih.govfrontiersin.org

Further modifications of the HNP-4(1-11) fragment, such as N- and C-terminus modifications (acetylation and amidation, respectively) to create HNP-4(1-11)mod, have been shown to further augment its potency. nih.govnih.govfrontiersin.org This enhancement in activity, combined with a cytotoxicity profile that does not exceed that of the original peptide, highlights the therapeutic potential of these proteolytic fragments. nih.govnih.govresearchgate.net The antimicrobial activity of HNP-4 and its derivatives has been tested against a range of commensal and pathogenic bacteria. researchgate.net

The primary antimicrobial activity of the full-length, complex HNP-4 molecule appears to be largely driven by its initial 11 amino acids, as demonstrated by the equimolar potency of the HNP-4(1-11) fragment in its linear form. researchgate.net This finding suggests that the core bactericidal properties are concentrated in this specific region of the peptide.

Below is a data table summarizing the antimicrobial activity of HNP-4 and its proteolytic fragments against various bacteria.

Peptide Target Bacteria Antimicrobial Activity Level Reference
HNP-4 (full-length)K. pneumoniae DSM30104No Activity researchgate.net
HNP-4(1-11)Multidrug-resistant bacteriaHigh nih.govfrontiersin.org
HNP-4(1-11)Non-resistant bacteriaHigh nih.govfrontiersin.org
HNP-4(1-11)modMultidrug-resistant bacteriaHigh (Potency enhanced compared to HNP-4(1-11)) nih.govfrontiersin.org
HNP-4(1-11)Gram-negative bacteriaBroad Spectrum frontiersin.org
HNP-4(1-11)Gram-positive bacteriaBroad Spectrum frontiersin.org

Immunomodulatory Functions and Roles in Host Response Modulation

Chemotactic Activities on Immune Cell Populations

HNP-4 exhibits significant chemotactic properties, actively recruiting various immune cells to sites of inflammation and infection. This targeted migration is a critical step in initiating and shaping the subsequent immune response.

Recruitment of Monocytes, Macrophages, and Immature Dendritic Cells

Human neutrophil peptides, including HNP-4, are known to be chemoattractants for monocytes. asm.orgashpublications.org While some studies have shown conflicting results regarding the monocyte-attracting capabilities of HNP-1 and HNP-2, HNP-4's role in this process is supported by the general understanding of α-defensin functions. aai.org The recruitment of monocytes is a crucial event, as they can differentiate into macrophages and dendritic cells upon extravasation into tissues. ahajournals.org

Furthermore, α-defensins, as a family, are potent chemoattractants for macrophages. nih.gov This has been demonstrated for HNP-1, HNP-3, and the intestinal α-defensin HD5, suggesting that the mobilization of macrophages is a conserved property within the human α-defensin family. aai.org HNP-4, being a member of this family, is also implicated in this process. The presence of HNP-4 can stimulate monocyte adhesion to endothelial cells and their subsequent transmigration into the underlying tissue. nih.gov This process is partly mediated by the increased production of other chemokines, such as monocyte chemotactic protein-1 (MCP-1), by endothelial cells upon stimulation with HNPs. ahajournals.org

While α-defensins like HNP-1, -2, and -3 are chemoattractants for immature dendritic cells (DCs), some evidence suggests that macrophages, rather than DCs, might be the primary target cells for α-defensins. aai.orgscienceopen.com The chemotactic effect of HNPs on these cells is sensitive to pertussis toxin, indicating the involvement of Gαi protein-coupled receptors. scienceopen.com

Table 1: Chemotactic Activity of Human α-Defensins on Myeloid Cells

Defensin (B1577277) Target Cell Observed Effect References
HNP-1, -2, -3 Monocytes Chemoattractant asm.orgscienceopen.com
HNP-1, -3, HD5 Macrophages Potent chemoattractants aai.orgnih.gov
HNP-1, -2, -3 Immature Dendritic Cells Chemoattractant scienceopen.com
HNP-4 Monocytes/Macrophages Implicated as part of the HNP family asm.orgashpublications.org

Influence on T Lymphocyte Migration

Neutrophil defensin 4 has been shown to possess chemotactic activity for T lymphocytes. nih.gov Specifically, both HNP-1 and HNP-4 demonstrate comparable chemotactic activity for human peripheral blood CD4+ T cells, with maximum cell migration observed at concentrations between 10 and 100 ng/mL. nih.gov Other α-defensins, such as HNP-1, HNP-3, and HD5, have also been found to mobilize both naive and memory T lymphocytes. nih.gov This suggests that the recruitment of T cells is a conserved function among human α-defensins. The chemotactic effect of α-defensins on T cells is mediated through a pertussis toxin-sensitive pathway, pointing to the involvement of G-protein coupled receptors. scienceopen.com

Effects on Mast Cell Degranulation and Mediator Release

Human this compound can induce histamine (B1213489) secretion from mast cells. aai.org Studies have shown that HNP-4, along with HNP-1, can trigger degranulation in rat peritoneal mast cells, although they are less potent than some rabbit defensins. aai.org The maximum histamine release induced by HNP-4 at a concentration of 2.5 μM was between 40-55%, with an EC50 of 2.2 μM. aai.org The degranulation induced by defensins shares characteristics with activation by substance P. aai.org This activity highlights another mechanism by which HNP-4 can contribute to the inflammatory response by causing the release of pre-formed mediators from mast cells.

Modulation of Cytokine and Chemokine Production

Beyond cell recruitment, HNP-4 plays a crucial role in modulating the production of cytokines and chemokines, thereby orchestrating the nature and intensity of the inflammatory response.

Regulation of Pro-Inflammatory Cytokine Synthesis (e.g., TNF-α, IL-1β)

Human neutrophil peptides, as a group, have been reported to increase the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by monocytes. mybiosource.comnih.gov However, HNP alone does not seem to induce the expression of these cytokines in resting monocytes; it rather up-regulates their expression in monocytes that have been activated by other stimuli like Staphylococcus aureus or PMA. nih.gov

Specifically concerning HNP-4, research has shown a positive correlation between HNP-4 and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) expression. nih.gov In the context of acute tonsillitis, HNP-4 expression was also positively correlated with eotaxin-2 expression. nih.gov Furthermore, studies on human bronchial epithelial cells have demonstrated that HNP-1 can increase the mRNA expression of IL-8 and IL-1β. physiology.org While direct data on HNP-4's effect on TNF-α and IL-1β is part of the broader HNP family findings, these correlations suggest its involvement in promoting a pro-inflammatory environment.

Influence on Anti-Inflammatory Mediator Pathways

In contrast to its pro-inflammatory roles, HNP-4 and other α-defensins can also exert anti-inflammatory effects. For instance, α-defensins, including HNP-1 and HD-5, have been found to block the release of IL-1β from LPS-activated monocytes without affecting TNF-α expression and release. nih.gov This suggests a specific regulatory role in controlling IL-1β production. nih.gov Furthermore, human neutrophil peptides have been shown to down-regulate the expression of IL-10 mRNA in activated monocytes. nih.gov IL-10 is a potent anti-inflammatory cytokine, and its suppression by HNPs would amplify the local inflammatory response. mybiosource.com This dual capacity to both enhance and suppress inflammatory mediators indicates that defensins like HNP-4 are fine-tuners of the host's immune response, with their net effect likely being context-dependent. scienceopen.com

Table 2: Effects of Human Neutrophil Peptides on Cytokine Production

Peptide Family Target Cell Cytokine/Chemokine Effect References
HNPs Activated Monocytes TNF-α, IL-1β Upregulation mybiosource.comnih.gov
HNP-4 Tonsillar Tissue RANTES, Eotaxin-2 Positive Correlation nih.gov
HNP-1 Bronchial Epithelial Cells IL-8, IL-1β Increased mRNA expression physiology.org
α-defensins LPS-activated Monocytes IL-1β Blocked release nih.gov
HNPs Activated Monocytes IL-10 Down-regulated mRNA expression nih.gov

Interplay with Neutrophil Physiology

As a primary product of neutrophils, HNP4 has a significant and reciprocal relationship with neutrophil physiology. It influences fundamental neutrophil functions, including the engulfment of pathogens, the regulation of the neutrophil lifespan through apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).

Human neutrophil alpha-defensins (HNPs) have been demonstrated to modulate the phagocytic activity of immune cells. mybiosource.com Studies have shown that HNPs are capable of enhancing phagocytosis by mouse macrophages. mybiosource.com The release of HNPs from neutrophils can activate macrophages, leading to an upregulation of Fcγ receptors and a subsequent increase in the phagocytosis of IgG-opsonized bacteria. jci.org Specifically, HNP1–3 have been found to stimulate macrophages to produce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1), which can amplify the local inflammatory response and boost phagocytic activity. mybiosource.commdpi.com

However, the effect of HNPs on phagocytosis can be complex and concentration-dependent. In the context of inflammatory lung diseases like cystic fibrosis, high concentrations of HNPs in the lung have been correlated with defective phagocytosis by neutrophils isolated from sputum. nih.govatsjournals.org When healthy neutrophils were exposed to these high concentrations of HNPs, they exhibited a decreased phagocytic capacity. nih.govatsjournals.org This suggests that while defensins are crucial for antimicrobial defense, their accumulation in chronic inflammatory states might paradoxically impair a key function of the cells that release them. While much of the research has focused on HNP1-3, the collective actions of HNPs point to a significant, albeit complex, role in modulating phagocytosis during an immune response.

The lifespan of neutrophils is tightly controlled by apoptosis, or programmed cell death, a process crucial for the resolution of inflammation. nih.govsmw.ch Dysregulation of neutrophil apoptosis can lead to prolonged inflammation and tissue damage. nih.govoup.com Antimicrobial peptides, including defensins, have been identified as modulators of this process.

Research into the effects of alpha-defensins on neutrophil apoptosis has shown peptide-specific activities. Studies investigating the most abundant HNPs revealed that HNP-1 potently suppressed spontaneous neutrophil apoptosis, an effect accompanied by the inhibition of caspase-3 activity and changes in the expression of pro- and anti-apoptotic proteins. nih.govnih.gov In contrast, HNP-2 and HNP-3 did not significantly affect neutrophil apoptosis at the concentrations tested. nih.gov The failure to properly clear activated neutrophils can contribute to tissue injury, and the modulation of their lifespan by specific defensins is an important aspect of their immunomodulatory function. nih.gov While the direct and specific action of HNP4 on neutrophil apoptosis is not as extensively characterized as that of HNP1-3, the existing data on alpha-defensins indicate a potential for regulatory influence on the neutrophil life cycle. nih.govnih.gov

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.gov This process, known as NETosis, is a distinct form of cell death and a critical component of the neutrophil's defense arsenal. The protein components of NETs include a variety of antimicrobial peptides.

Research has shown that NETs formed in response to viral infections, such as by the Influenza A virus (IAV), display HNPs. mdpi.com This indicates that alpha-defensins, which are stored in neutrophil granules, are incorporated into the NET structure upon their release. mdpi.comnih.gov By being embedded within the NETs, defensins like HNP4 can contribute directly to the antimicrobial function of the traps, concentrating their pathogen-killing activity at sites of infection.

Bridging Innate and Adaptive Immune Responses

Defensins are increasingly recognized as a critical link between the phylogenetically ancient innate immune system and the more recently evolved adaptive immune system. pnas.orgoup.comjmb.or.kr They act as signaling molecules that can recruit and activate key cells of the adaptive immune response. oup.comoup.com

Human alpha-defensins have been shown to be chemotactic for monocytes, T-cells, and dendritic cells, attracting these crucial antigen-presenting and effector cells to sites of inflammation. oup.com Studies using a murine model demonstrated that human neutrophil peptides (HNPs), when delivered with an antigen (ovalbumin), significantly enhanced the systemic adaptive immune response. pnas.org This enhancement was characterized by:

Increased antigen-specific serum IgG and IgM antibody levels. pnas.orgoup.com

Elevated antigen-specific proliferative responses from CD4+ T cells. pnas.org

Increased production of T helper (Th) cytokines, including interferon-γ (IFN-γ), IL-5, IL-6, and IL-10. pnas.org

Furthermore, HNPs can modulate the expression of co-stimulatory molecules on lymphocytes. For instance, they have been shown to increase the expression of CD40 on B cells, a molecule critical for B cell activation and interaction with T cells. pnas.org By fostering these interactions and promoting T cell and B cell responses, HNPs, including HNP4, play a significant role in shaping the development of a robust and specific adaptive immune response to pathogens. pnas.orgjmb.or.kr

Table 1: Immunomodulatory Effects of Human Neutrophil Peptides (HNPs) on Adaptive Immunity

Cell Type Effect of HNPs Specific Molecules/Cytokines Affected Functional Outcome Reference
T-Cells Chemotaxis, Enhanced Proliferation & Cytokine SecretionIFN-γ, IL-5, IL-6, IL-10Attraction to inflammatory sites, promotion of Th1 and Th2 responses pnas.org, oup.com
B-Cells Modulation of Co-stimulatory MoleculesCD40Enhanced B-cell activation and interaction with T-cells pnas.org
Monocytes/Dendritic Cells ChemotaxisN/ARecruitment of antigen-presenting cells to infection sites oup.com
Overall Response Adjuvant EffectIgG, IgMEnhancement of systemic humoral immunity pnas.org, oup.com

Influence on Host-Pathogen Interaction Dynamics

HNP4 exerts a significant influence on the dynamics of host-pathogen interactions through its direct antimicrobial and antiviral activities, which are often distinct from and sometimes more potent than those of other HNPs. frontiersin.orgasm.orgwikigenes.org

In viral infections, HNP4 demonstrates potent inhibitory effects. It is notably more effective at inhibiting HIV-1 replication than HNP1-3. wikigenes.orgnih.gov Unlike HNP1-3, which can interact with the viral glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, HNP4's mechanism against HIV does not appear to involve binding to either of these molecules. researchtrends.netmdpi.comaai.org In the context of Herpes Simplex Virus (HSV), HNP4 acts primarily at the initial stages of infection by preventing the virus from binding to and entering host cells. nih.govaai.org Its mechanism involves binding to heparan sulfate (B86663), which serves as an attachment receptor for the virus, thereby blocking the viral entry pathway. wikigenes.orgnih.govaai.org

HNP4 also possesses strong bactericidal capabilities, with a particular efficacy against Gram-negative bacteria that can exceed that of HNP1-3. frontiersin.orgasm.orgwikigenes.org This enhanced activity against Gram-negative organisms is a distinguishing feature of HNP4. asm.orgnih.gov Conversely, it can be less potent against certain Gram-positive bacteria compared to HNP1 and HNP2. asm.org This specificity highlights the nuanced role HNP4 plays in defending against a diverse array of bacterial pathogens. The peptide's ability to kill multidrug-resistant bacteria further underscores its importance in the face of growing antibiotic resistance. frontiersin.orgnih.gov

Table 2: HNP4 Interactions with Specific Pathogens

Pathogen Mechanism of Action Key Molecular Interactions Outcome Reference
HIV-1 Inhibition of viral replicationDoes not bind gp120 or CD4Potent inhibition of infection, more so than HNP1-3 researchtrends.net, nih.gov, mdpi.com, wikigenes.org
Herpes Simplex Virus (HSV) Prevention of viral binding and entryBinds to heparan sulfate on host cellsBlocks initial stages of infection nih.gov, aai.org, wikigenes.org
Gram-negative bacteria (e.g., E. coli) Bactericidal activityDirect interaction with bacteriaPotent killing, often greater than HNP1-3 frontiersin.org, asm.org, wikigenes.org
Gram-positive bacteria (e.g., S. faecalis) Bactericidal activityDirect interaction with bacteriaEffective killing, but may be less potent than HNP1/2 asm.org
Fungi (e.g., C. albicans) Fungicidal activityDirect interaction with fungiPotent killing wikigenes.org

Biological Significance of Neutrophil Defensin 4 in Immune Homeostasis and Pathogenesis

Role in Basal Innate Immune Surveillance

As a key effector molecule of the innate immune system, DEFA4 contributes to the body's first line of defense against invading pathogens. oup.com Stored within neutrophil granules, it is released upon neutrophil activation, degranulation, or death to combat infections. wikipedia.orgnih.gov The primary function of DEFA4 in immune surveillance is its direct antimicrobial activity. mybiosource.com

Research has demonstrated that DEFA4 exhibits broad-spectrum activity against a variety of microorganisms. mybiosource.com It has a particularly strong preference for killing Gram-negative bacteria, such as Escherichia coli, showing significantly higher potency against them compared to other human neutrophil peptides. nih.govnih.gov Its efficacy also extends to some Gram-positive bacteria and fungi. mybiosource.comnih.gov This microbicidal action is achieved by disrupting the microbial cell membrane, leading to increased permeability and cell death. mybiosource.comyoutube.com Beyond its antibacterial and antifungal roles, DEFA4 also possesses antiviral properties, having been shown to inhibit viruses such as human immunodeficiency virus type 1 (HIV-1) in vitro. nih.govnih.gov This multifaceted antimicrobial capacity makes DEFA4 an important tool in the immediate response to potential threats, helping to prevent the establishment of infections.

Implications in Inflammatory Processes and Resolution

The role of alpha-defensins, including DEFA4, extends beyond direct pathogen elimination to the complex modulation of inflammatory responses. nih.gov These peptides can act as immunomodulatory agents with both pro-inflammatory and anti-inflammatory activities, functioning as a "double-edged sword" in host immunity. nih.govfrontiersin.org

On one hand, alpha-defensins can promote inflammation by acting as chemoattractants for various immune cells, including T cells, immature dendritic cells, and mast cells, recruiting them to the site of infection or injury. nih.govoup.com This recruitment helps to amplify the adaptive immune response. oup.comnih.gov On the other hand, alpha-defensins released from dying neutrophils can have a profound anti-inflammatory effect. nih.govnih.gov They have been shown to inhibit the production of pro-inflammatory cytokines by macrophages, effectively acting as a "molecular brake" on macrophage-driven inflammation. pnas.orgnih.gov This helps to ensure the timely resolution of inflammation and prevent excessive tissue damage. nih.gov DEFA4 also exhibits corticostatic activity, meaning it can inhibit the production of corticosterone (B1669441), a glucocorticoid hormone involved in stress response and inflammation. wikipedia.orgnih.gov This dual functionality highlights the peptide's role in orchestrating a balanced immune response, initiating inflammation when necessary and contributing to its resolution to restore homeostasis.

Association with Disease Pathogenesis (Research Studies)

Alterations in the expression and function of DEFA4 are implicated in the pathogenesis of several diseases, particularly those characterized by immune dysfunction. nih.gov

Elevated levels of DEFA4 have been significantly associated with systemic autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE). nih.gov In SLE, the immune system mistakenly attacks the body's own tissues, leading to widespread inflammation and damage. nih.gov

Studies have found that the gene expression and serum levels of alpha-defensins are significantly higher in SLE patients compared to healthy controls. nih.govnih.govnih.gov This increase is linked to neutrophil activation and degranulation. nih.govnih.gov Specifically, DEFA4 has been identified as one of the up-regulated genes in a subset of neutrophils called low-density granulocytes (LDGs), which are considered to have a pathogenic role in lupus. nih.gov High levels of alpha-defensins in SLE patients have been correlated with disease activity, suggesting they could serve as a disease marker. nih.gov The release of these peptides may contribute to the disease process by recruiting and activating other immune cells, thereby perpetuating the autoimmune response. nih.govnih.gov Research has also pointed to DEFA4 as a potential diagnostic biomarker for lupus nephritis, a serious kidney complication of SLE. researchgate.net

Autoimmune ConditionKey Research FindingPotential ImplicationReference
Systemic Lupus Erythematosus (SLE)Significantly elevated serum levels and gene expression of alpha-defensins.Contributes to pathogenesis by recruiting adaptive immune cells; serves as a marker for disease activity. nih.govnih.govnih.gov
Multiple Systemic Autoimmune Diseases (SAID)DEFA4 gene was up-regulated in subjects with SAID compared to controls.Suggests a broader role for DEFA4 in the pathology of systemic autoimmunity. nih.gov
Lupus NephritisDEFA4 identified as a potential diagnostic biomarker.Could aid in the early diagnosis and management of a severe SLE complication. researchgate.net

DEFA4 plays a complex role in the host's defense against viral infections. Defensins can inhibit viral infections by directly interacting with the virus or by affecting the host target cells. nih.gov They can block various steps of the viral life cycle, including attachment, entry, and replication. frontiersin.orgnih.gov

In the context of coronaviruses, DEFA4 was identified as one of the top "hub genes" with a high degree of interaction in datasets from the acute respiratory syndrome coronavirus (SARS-CoV) outbreak, suggesting it plays an important role in the infection's pathology. nih.gov During the COVID-19 pandemic, elevated expression of DEFA4 was found to correlate with the status and severity of symptoms in patients. nih.gov An up-regulation of DEFA4 and other neutrophil-related genes in COVID-19 patients pointed towards an increased number and degranulation of neutrophils. nih.gov Furthermore, DEFA4 was included as one of six genes in a classifier that could predict the severity of different viral infections, including SARS-CoV-2. nih.gov While defensins can be protective by blocking viral entry, their role in severe disease may also be linked to the hyperinflammation driven by dysregulated neutrophil activity. nih.govnih.gov

Viral InfectionObserved Role of DEFA4Reference
SARS-CoVIdentified as a top hub gene, suggesting a significant role in pathology. nih.gov
SARS-CoV-2 (COVID-19)Elevated expression correlated with symptom severity; part of a gene classifier to predict severity. nih.gov
Human Immunodeficiency Virus (HIV-1)Exhibits antiviral activity in vitro, protecting blood cells from infection. nih.govmybiosource.com

The dual nature of DEFA4 as both a protective antimicrobial agent and a potent immunomodulator means its dysregulation can contribute to harmful immune responses. In chronic inflammatory and autoimmune states, the persistent release of DEFA4 from activated neutrophils can fuel a cycle of inflammation. nih.govlongdom.org

In conditions like SLE, instead of resolving inflammation, the high concentration of alpha-defensins may exacerbate it by continuously recruiting T cells and dendritic cells, linking the innate and adaptive immune systems in a pathogenic loop. nih.govnih.gov Similarly, in severe viral infections like COVID-19, while neutrophil degranulation is part of the initial antiviral response, an excessive and prolonged release of their contents, including DEFA4, is associated with the hyperinflammatory state or "cytokine storm" that leads to severe tissue damage, such as acute respiratory distress syndrome. nih.gov Therefore, while essential for acute defense, the sustained high-level expression of DEFA4 can be a key contributor to the pathology of diseases driven by dysregulated immunity. nih.govnih.gov

Advanced Research Methodologies and Future Research Directions

High-Resolution Structural Determination Techniques

The three-dimensional structure of DEFA4 has been crucial in understanding its biological activities. High-resolution structural determination techniques, primarily X-ray crystallography, have provided detailed insights into its molecular architecture.

The crystal structure of human alpha-defensin 4 was determined to a resolution of 1.60 Å using X-ray diffraction. rcsb.org This high-resolution structure revealed that DEFA4, despite having only modest amino acid sequence identity with other human alpha-defensins like HNP1-3, shares a conserved tertiary structure. rcsb.orgnih.govnih.gov A key feature of this structure is the formation of characteristic dimers, a trait it shares with HNP3 but which contrasts with murine or rabbit alpha-defensins. rcsb.orgnih.gov The structure is stabilized by three intramolecular disulfide bonds, a hallmark of the defensin (B1577277) family. nih.gov

Systematic mutational analysis has further refined our understanding of the DEFA4 structure. The crystal structures of two mutants, G23A-HNP4 and T27A-HNP4, were determined and both showed a disulfide-stabilized canonical α-defensin dimer identical to the wild-type HNP4. nih.gov

Structural Details of Human Neutrophil Defensin 4 (HNP-4)
ParameterDetailsReference
PDB ID1ZMM rcsb.org
MethodX-ray Diffraction rcsb.org
Resolution1.60 Å rcsb.org
Key Structural FeaturesForms homodimers; consists of three beta-sheets arranged in an antiparallel structure. rcsb.orgnih.gov
Stabilizing Bonds3 disulfide bridges and one salt bridge. nih.gov

In Vitro and Ex Vivo Functional Assays

A variety of in vitro and ex vivo assays are employed to characterize the functional properties of DEFA4, particularly its antimicrobial and cytotoxic activities.

Antimicrobial Activity Assays: The antimicrobial potential of DEFA4 and its derivatives is commonly assessed using several methods:

Radial Diffusion Assay (RDA): This assay is used to determine the general antimicrobial activity of peptides. It involves introducing the peptide into wells punched in an agarose (B213101) gel seeded with bacteria. The diameter of the inhibition zone around the well indicates the level of activity. nih.govresearchgate.net

Turbidity Broth Assay: This method is used to determine the minimal inhibitory concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism. nih.gov A kinetic, 96-well turbidimetric procedure has been developed to concurrently test the antimicrobial properties of multiple defensins. asm.org

Colony Counting: This method provides a quantitative measure of bactericidal activity by determining the number of surviving bacteria after exposure to the peptide. asm.org

Studies using these assays have shown that DEFA4 is more bactericidal against Gram-negative bacteria than HNP-1-3. nih.govasm.org For instance, the relative potency of human myeloid α-defensins against E. coli was found to be HNP4 > HNP2 > HNP1 = HNP3. asm.org

Cytotoxicity and Hemolytic Assays: To assess the potential toxicity of DEFA4 and its derivatives to host cells, cytotoxicity and hemolytic assays are performed. For example, the hemolytic activity can be evaluated using human erythrocytes, where the release of hemoglobin upon cell lysis is measured spectrophotometrically. nih.gov Studies have shown that rationally designed DEFA4-derived peptides can have negligible cytotoxicity. ku.dk

Omics-Based Approaches: Proteomics and Transcriptomics in DEFA4 Research

"Omics" technologies, including proteomics and transcriptomics, have enabled the high-throughput analysis of DEFA4 expression and its association with various physiological and pathological states.

Transcriptomics: Transcriptomic analyses measure the expression levels of genes. Studies have revealed altered DEFA4 gene expression in a range of diseases. For example, DEFA4 has been found to be one of the most significantly up-regulated genes in individuals with Idiopathic Pulmonary Fibrosis (IPF) over a 12-month period. nih.gov Increased DEFA4 expression has also been correlated with the severity of COVID-19. nih.gov In the context of mental health, DEFA4 was observed to be up-regulated in patients with Post-Traumatic Stress Disorder (PTSD) who have elevated levels of IL-6. nih.gov Conversely, in periodontitis, the relative expression level of DEFA4 appeared to be a protective factor. uniprot.org

Proteomics: Proteomic studies analyze the protein content of biological samples. Proteomic analysis of saliva samples has shown elevated levels of the DEFA4 protein in patients with schizophrenia and bipolar disorder compared to healthy controls. nih.gov In non-small cell lung cancer (NSCLC), mass spectrometry imaging has identified neutrophil defensins, including by inference DEFA4's close relatives, as potential biomarkers for predicting the response to anti-PD-(L)1 immunotherapy. nih.gov

Differential Expression of DEFA4 in Various Conditions
ConditionExpression ChangeMethodologyReference
Idiopathic Pulmonary Fibrosis (Severe)Up-regulatedTranscriptomics nih.gov
COVID-19 (Severe)Up-regulatedMulti-omics nih.gov
PTSD (with high IL-6)Up-regulatedTranscriptomics nih.gov
Schizophrenia & Bipolar DisorderElevated protein levelsProteomics nih.gov
PeriodontitisDown-regulated (protective)Transcriptomics uniprot.org

Genetically Engineered Models for Investigating this compound Function

Genetically engineered models, such as knockout, knock-in, and transgenic animals, are invaluable tools for studying the in vivo function of genes and proteins. cyagen.com These models allow for the investigation of the physiological roles of DEFA4 in host defense and disease pathogenesis.

While specific DEFA4 knockout or extensively characterized transgenic mouse models are not widely detailed in the provided search context, the generation of transgenic animals expressing defensins has been achieved. For instance, in 2015, transgenic chickens capable of expressing the DEFA4 protein in egg whites were generated, highlighting the feasibility of creating such models to study its properties and for potential production. nih.gov The development of conditional overexpression models, for example using Cre-lox systems, allows for tissue-specific and inducible expression of a transgene, which can be a powerful approach to dissect the function of DEFA4 in specific biological contexts. frontiersin.org

Bioinformatic and Computational Modeling for Predictive Analysis

Bioinformatic and computational tools are increasingly used to predict the structure, function, and interactions of peptides like DEFA4. These approaches complement experimental studies and can guide the rational design of novel peptides.

The structural similarity between DEFA4 and other defensins, despite sequence differences, is a key finding that can be leveraged in computational modeling. nih.govnih.gov Molecular docking is a computational technique that can predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This can be used, for example, to model the interaction of DEFA4 or its derived peptides with bacterial membranes or specific molecular targets.

Furthermore, bioinformatic analyses of gene expression data from transcriptomic studies help to identify networks and pathways in which DEFA4 is involved, providing insights into its role in disease. nih.gov

Rational Design of this compound-Derived Peptides for Functional Enhancement (Excluding Clinical Therapeutic Development)

A promising area of research is the rational design of peptides derived from DEFA4 to enhance their functional properties, such as antimicrobial potency and stability. This approach is based on the structure-activity relationship of the parent molecule. nih.gov

A significant breakthrough in this area was the identification of an 11-amino acid fragment of HNP-4, termed HNP-4(1–11), through tryptic digestion of the full-length peptide. nih.govku.dkfrontiersin.org This fragment demonstrated remarkable antimicrobial potential, in some cases exceeding that of the full-length peptide on both a mass and molar level. nih.govfrontiersin.org

To further enhance its properties, this fragment was modified. N- and C-terminus modifications, specifically acetylation and amidation, were introduced. nih.govku.dk This modified version, HNP-4(1–11)mod, showed improved potency and efficacy against various multidrug-resistant bacteria. frontiersin.org The stability of these fragments against proteolytic degradation has also been investigated, showing that they are not easily degraded by bacterial proteases. nih.gov

Functionally Enhanced DEFA4-Derived Peptides
PeptideModificationEnhanced FunctionReference
HNP-4(1–11)Tryptic digestion fragment of HNP-4Remarkable antimicrobial potential, exceeding full-length peptide in some cases. nih.govfrontiersin.org
HNP-4(1–11)modN-terminus acetylation and C-terminus amidation of HNP-4(1–11)Improved potency and efficacy against multidrug-resistant bacteria. ku.dkfrontiersin.org

Q & A

Q. What ethical safeguards apply when studying DEFa4 in human tissues?

  • Compliance :
  • Informed Consent : Required for human neutrophil isolation (e.g., from blood donors) .
  • Data Anonymization : De-identify patient metadata linked to DEFa4 expression profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.